Propyliodone-d5 is synthesized from organic precursors and classified under several categories:
The synthesis of Propyliodone-d5 involves several steps that typically include:
The synthesis requires careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. Specific catalysts may be employed to facilitate the cyclization and iodination processes.
Propyliodone-d5 has a complex molecular structure characterized by:
The compound features a dihydropyridine ring with two iodine substituents at specific positions, contributing to its unique properties.
Propyliodone-d5 can undergo various chemical reactions:
These reactions are typically facilitated by specific reagents and conditions that promote desired pathways while minimizing side reactions.
Propyliodone-d5 functions primarily as a radiopaque agent due to its high iodine content. When introduced into the body during imaging procedures:
This mechanism allows for clear visualization of internal structures during diagnostic imaging.
These properties are crucial for understanding the behavior of Propyliodone-d5 in biological systems and its suitability as a contrast agent.
Propyliodone-d5 is primarily used in medical diagnostics:
Propyliodone-d5 (chemical formula: C10H6D5I2NO3) is a deuterium-labeled isotopologue of the iodinated X-ray contrast agent propyliodone. This compound features five hydrogen atoms replaced by deuterium (²H or D) at specific molecular positions, creating a heavier but chemically analogous version of the parent molecule. The structural core retains the diiodinated pyridone moiety—where two iodine atoms flank a ketone group on a heterocyclic ring—and the propyl ester chain essential for lipophilicity. Deuterium substitution occurs at metabolically vulnerable sites, including the propyl group’s terminal methyl and methylene positions, as well as the methylene bridge adjacent to the pyridone nitrogen [1] [8].
Table 1: Key Chemical Characteristics of Propyliodone-d5
Property | Propyliodone | Propyliodone-d5 |
---|---|---|
Molecular Formula | C10H11I2NO3 | C10H6D5I2NO3 |
Exact Mass | 446.8828 Da | 451.917 Da |
Lipophilicity (Log P) | ~2.28 | Slightly increased |
Metabolic Stability | Moderate | Enhanced |
Propyliodone (trade name: Dionosil®) was developed in the late 1930s by Imperial Chemical Industries (ICI) as an oil-based bronchographic contrast agent [3]. Its design leveraged iodinated pyridone chemistry to achieve high X-ray opacity while mitigating the acute toxicity of earlier ionic iodine compounds. Though largely supplanted by non-invasive imaging techniques (e.g., CT/MRI), propyliodone’s well-characterized metabolism and structural simplicity made it a candidate for deuterium labeling studies in the 2010s. Propyliodone-d5 emerged from this renewed interest in isotopic engineering—a strategy gaining traction after the 2017 FDA approval of deutetrabenazine, the first deuterated drug [2] [6].
Deuterium incorporation is a "bioisosteric" strategy that subtly alters pharmacokinetics without compromising target engagement. The kinetic isotope effect (KIE) from C–D bonds slows enzymatic oxidation—particularly by cytochrome P450 (CYP) enzymes—which metabolize >50% of drugs [2] [8]. For Propyliodone-d5, deuteriation aims to:
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8